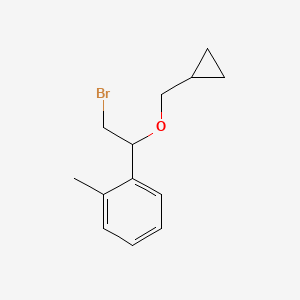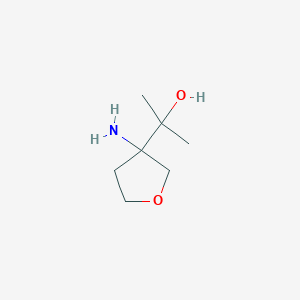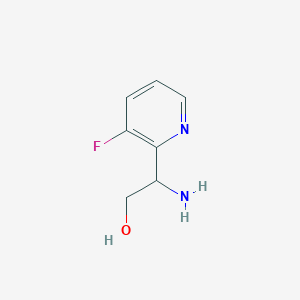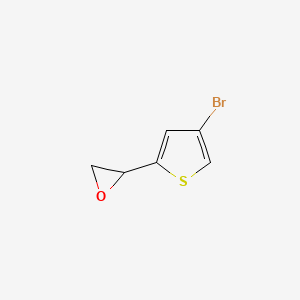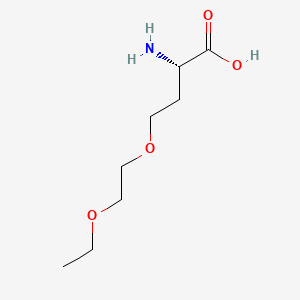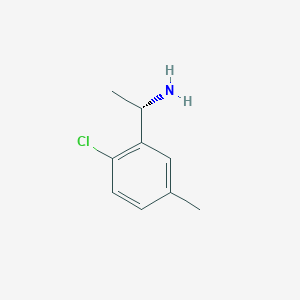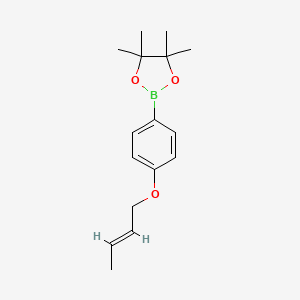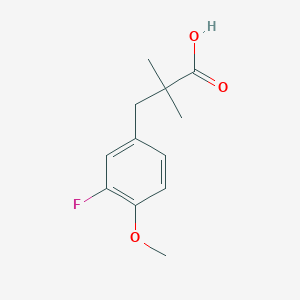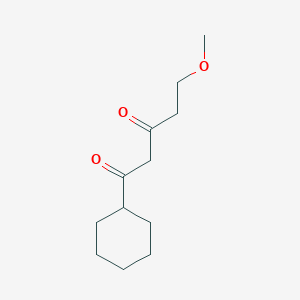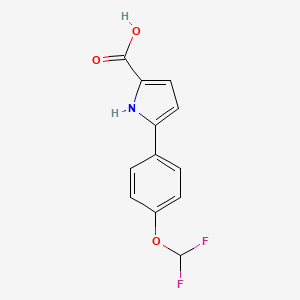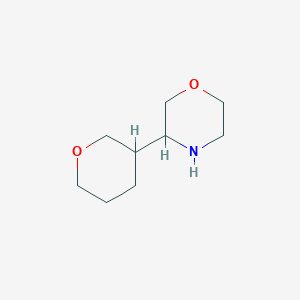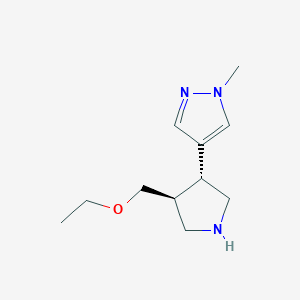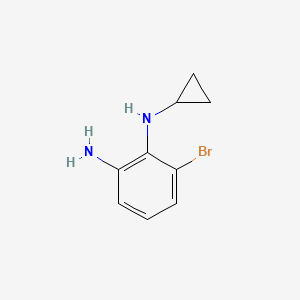
5-Phenyl-4-(2,2,2-trifluoroethyl)-4h-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Phenyl-4-(2,2,2-trifluoroethyl)-4h-1,2,4-triazole-3-thiol is an organofluorine compound characterized by the presence of a carbon-fluorine bond. This compound belongs to the class of triazoles, which are known for their diverse biological activities and applications in various fields such as agriculture, medicine, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-4-(2,2,2-trifluoroethyl)-4h-1,2,4-triazole-3-thiol typically involves the reaction of phenylhydrazine with ethyl 2,2,2-trifluoroacetate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-Phenyl-4-(2,2,2-trifluoroethyl)-4h-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl and trifluoroethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium azide.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Halogenated derivatives, azides.
科学研究应用
5-Phenyl-4-(2,2,2-trifluoroethyl)-4h-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties, such as corrosion resistance.
作用机制
The mechanism of action of 5-Phenyl-4-(2,2,2-trifluoroethyl)-4h-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in oxidative stress, such as glutathione peroxidase.
Pathways Involved: Modulation of redox balance and inhibition of specific signaling pathways related to inflammation and cell proliferation.
相似化合物的比较
Similar Compounds
5-Phenyl-4-(2,2,2-trifluoroethyl)-4h-1,2,4-triazole-3-thiol: shares similarities with other triazole derivatives, such as:
Uniqueness
- The presence of the trifluoroethyl group imparts unique properties to this compound, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential applications.
属性
分子式 |
C10H8F3N3S |
|---|---|
分子量 |
259.25 g/mol |
IUPAC 名称 |
3-phenyl-4-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H8F3N3S/c11-10(12,13)6-16-8(14-15-9(16)17)7-4-2-1-3-5-7/h1-5H,6H2,(H,15,17) |
InChI 键 |
QAWMWLPBGYPWTC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2CC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


